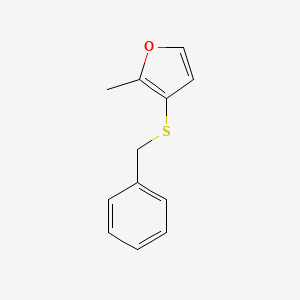

3-(Benzylthio)-2-methylfuran

Description

Significance of Furan (B31954) Heterocycles in Organic Chemistry

Furan is a five-membered aromatic heterocycle containing one oxygen atom. numberanalytics.comnumberanalytics.com This fundamental structure is a building block for a vast array of more complex molecules. numberanalytics.com Furan and its derivatives are prevalent in numerous natural products, including many that exhibit notable biological activities such as cytotoxic, antitumor, antispasmodic, and antifeeding properties. iupac.org The versatility of the furan ring allows it to serve as a precursor in the synthesis of various other molecular frameworks, such as hydropyrans, 2-butene-1,4-diols, and carboxylic acids. iupac.org

In the realm of materials science, furan derivatives are utilized in the creation of advanced polymers. For instance, polyfurfuryl alcohol, derived from the furan derivative furfural (B47365), is employed in manufacturing thermosetting resins. numberanalytics.com Furthermore, the incorporation of furan rings into drug candidates can significantly enhance their biological activity, metabolic stability, or pharmacokinetic profiles. numberanalytics.com An example is the antibiotic Furazolidone, which contains a furan ring and is used to treat bacterial and protozoal infections. numberanalytics.com

Role of Sulfur Functionalities in Furan Chemistry and Synthesis

The introduction of sulfur-containing functional groups, such as thioethers, into the furan ring system gives rise to a class of compounds with unique properties and applications. These sulfur-substituted furans are crucial intermediates in a variety of chemical and biological processes. mdpi.com They are particularly noted for their distinctive aroma profiles, making them highly valuable in the food, flavor, and fragrance industries. mdpi.com For example, compounds like 2-furanmethanethiol (known for its coffee-like aroma), furfuryl methyl sulfide (B99878), and methyl 2-methyl-3-furyl disulfide are important aroma compounds found in cooked foods. mdpi.com The presence of sulfur often results in compounds with very low odor thresholds, meaning they can significantly impact aroma even at very low concentrations. ntou.edu.tw

From a synthetic perspective, the sulfur atom can be strategically introduced into the furan ring to facilitate further chemical transformations. nih.gov The thioether group can act as a directing group or be modified to create other functionalities, expanding the synthetic utility of the furan scaffold. scispace.com The development of synthetic methods for polysubstituted furans, including those with sulfur substituents, is an active area of research due to their importance as precursors for natural and non-natural products. iupac.org

Contextualization of 3-(Benzylthio)-2-methylfuran within Organosulfur Furan Chemistry

This compound is a specific example of a thioether-substituted furan. Its structure features a furan ring substituted with a methyl group at the 2-position and a benzylthio group at the 3-position. This compound belongs to the broader class of organosulfur compounds and, more specifically, to the family of sulfur-containing furan derivatives. The study of such compounds is driven by the desire to understand how the interplay between the furan ring and the sulfur functionality influences their chemical reactivity, physical properties, and potential applications. Research into compounds like this compound contributes to the growing body of knowledge on organosulfur chemistry and the synthesis of complex heterocyclic systems.

Structure

3D Structure

Properties

CAS No. |

61720-54-5 |

|---|---|

Molecular Formula |

C12H12OS |

Molecular Weight |

204.29 g/mol |

IUPAC Name |

3-benzylsulfanyl-2-methylfuran |

InChI |

InChI=1S/C12H12OS/c1-10-12(7-8-13-10)14-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |

InChI Key |

SIOJLMQQLOQCQI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CO1)SCC2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 3 Benzylthio 2 Methylfuran

Reactivity at the Sulfur Atom

The sulfur atom in 3-(Benzylthio)-2-methylfuran is a key center for chemical reactions, particularly oxidation and C-S bond cleavage.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the benzylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is a common and predictable reaction for thioethers. nih.govorganic-chemistry.orgevitachem.com The oxidation can be achieved using various oxidizing agents, with the extent of oxidation (to sulfoxide or sulfone) often controllable by the choice of reagent and reaction conditions. jchemrev.comorganic-chemistry.org

For instance, mild oxidizing agents tend to favor the formation of the sulfoxide, while stronger oxidizing agents or harsher conditions can lead to the fully oxidized sulfone. cdmf.org.br The use of hydrogen peroxide, often in the presence of a catalyst, is a common method for achieving this transformation. organic-chemistry.org The selective oxidation to sulfoxides is significant as sulfoxides themselves are important functional groups in organic synthesis and can act as chiral auxiliaries. nih.gov

Table 1: Oxidation Reactions of Thioethers

| Oxidizing Agent | Product(s) | Notes |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Selectivity can be controlled by reaction conditions and catalysts. organic-chemistry.org |

| m-Chloroperbenzoic acid (mCPBA) | Sulfoxide, Sulfone | A common and effective reagent for the oxidation of sulfides. |

| Potassium Permanganate (KMnO₄) | Sulfone | A strong oxidizing agent that typically leads to the sulfone. jchemrev.com |

| Sodium Periodate (NaIO₄) | Sulfoxide | Often used for the selective oxidation of sulfides to sulfoxides. nih.gov |

This table provides a general overview of common oxidizing agents for thioethers and is not specific to this compound.

C-S Bond Cleavage Reactions

The carbon-sulfur (C-S) bond in this compound can be cleaved under various conditions. This cleavage can be a critical step in synthetic pathways, allowing for the removal of the benzylthio group and subsequent functionalization. unipr.itnih.gov

One approach to C-S bond cleavage involves reductive methods. For example, dissolving metal reductions (e.g., using sodium in liquid ammonia) are known to cleave benzyl-sulfur bonds. Another strategy is through oxidative cleavage. organic-chemistry.org Additionally, photoredox catalysis has emerged as a powerful tool for C-S bond cleavage under mild conditions, often initiated by a single electron transfer process. nih.gov The cleavage can also be achieved using transition metal catalysts, which can activate the C-S bond for subsequent reactions. rsc.org

Reactivity of the Furan (B31954) Ring

The furan ring in this compound possesses aromatic character and can participate in a variety of reactions typical of electron-rich aromatic systems.

Electrophilic Aromatic Substitution Reactions

The furan ring is susceptible to electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The electron-donating nature of the oxygen atom and the alkyl group activates the ring towards electrophilic attack. The benzylthio group can also influence the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. libretexts.org The position of substitution on the furan ring is directed by the existing substituents. In the case of this compound, the substitution pattern will be influenced by the directing effects of both the methyl and benzylthio groups.

Cycloaddition Reactions (e.g., Diels-Alder)

Furan and its derivatives can act as dienes in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. researchgate.netlibretexts.org The furan ring in this compound can react with a dienophile, an electron-deficient alkene or alkyne, to form a bicyclic adduct. researchgate.netcas.cz

The reactivity of the furan ring as a diene is influenced by its substituents. Electron-donating groups, such as the methyl group in this compound, generally enhance the reactivity of the furan in normal-electron-demand Diels-Alder reactions. The reaction often exhibits high stereoselectivity, leading to the formation of specific stereoisomers. libretexts.org However, the aromaticity of the furan ring means that the Diels-Alder reaction is often reversible, and in some cases, the equilibrium may favor the starting materials. researchgate.net

Hydrodeoxygenation Pathways

Hydrodeoxygenation (HDO) is a process that involves the removal of oxygen from a molecule, typically through catalytic hydrogenation. For furan derivatives, HDO is a significant reaction for converting biomass-derived compounds into valuable chemicals and fuels. mdpi.comresearchgate.net

The furan ring in this compound can undergo HDO, leading to the opening of the ring and the formation of various aliphatic compounds. The specific products depend on the catalyst and reaction conditions used. rsc.orgrsc.org This process is of interest in the context of biorefining, where furanic compounds are key platform molecules. The reaction typically proceeds through a series of hydrogenation and C-O bond cleavage steps. mdpi.com

Functionalization by Alkylation and Acylation

While specific studies detailing the alkylation and acylation of this compound are not extensively documented, the reactivity of the furan ring can be predicted based on established patterns for similar substituted furans, particularly 2-methylfuran (B129897). The furan ring is highly activated towards electrophilic aromatic substitution, with reactions typically occurring at the C5 position, which is alpha to the ring oxygen and electronically favored. The presence of the methyl group at C2 and the activating benzylthio group at C3 is expected to further enhance the nucleophilicity of the ring, primarily directing incoming electrophiles to the C5 position.

Common C-C bond-forming reactions like Friedel-Crafts acylation and various alkylations are well-documented for simpler furans. mdpi.commasterorganicchemistry.com Friedel-Crafts acylation of 2-methylfuran, for instance, proceeds efficiently at the C5 position. mdpi.comrsc.org It is anticipated that this compound would undergo similar transformations.

Another relevant functionalization is hydroxyalkylation/alkylation (HAA), a reaction used to form C-C bonds by reacting furans with carbonyl compounds like aldehydes and ketones under acidic conditions. mdpi.comrsc.org This method has been successfully applied to 2-methylfuran to produce precursors for high-carbon fuels. mdpi.comrsc.org

The following table summarizes expected functionalization reactions based on the reactivity of analogous furan compounds.

| Reaction Type | Analogous Substrate | Reagents & Conditions | Major Product | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 2-Methylfuran | Acetic anhydride, H3PO4 | 2-Acetyl-5-methylfuran | mdpi.com |

| Hydroxyalkylation/Alkylation (HAA) | 2-Methylfuran | Furfural (B47365), Niobic acid catalyst | Furan derivatives for fuel precursors | rsc.org |

| Hydroxyalkylation/Alkylation (HAA) | 2-Methylfuran | Butanal, Nafion-212, 323 K | 4-(5-methylfuran-2-yl)octan-4-ol | mdpi.com |

| Propargylation | 2-Methylfuran | Propargyl alcohol, Ru-allenylidene complex | 5-Propargylated-2-methylfuran | nih.gov |

Reactivity of the Benzyl (B1604629) Moiety

The benzyl moiety in this compound offers distinct reaction sites for chemical modification. Transformations can target the sulfur atom, the benzylic C-H bonds of the methylene (B1212753) group, or involve the cleavage of the entire benzyl group.

Oxidation: The sulfur atom of the benzylthio group is susceptible to oxidation. Treatment with oxidizing agents can convert the thioether into the corresponding sulfoxide or sulfone. evitachem.com This transformation increases the oxidation state of the sulfur and significantly alters the electronic properties of the substituent.

α-Arylation: The benzylic protons on the methylene carbon are weakly acidic and can be removed by a strong base. The resulting carbanion can then engage in cross-coupling reactions. An efficient palladium-catalyzed method has been developed for the direct sp³ C-H arylation of benzyl thioethers with aryl bromides using a strong base like LiN(SiMe₃)₂. nih.gov This reaction allows for the formation of a new C-C bond at the benzylic position, yielding a diarylmethyl sulfide (B99878) structure.

Hydrogenolysis: The benzyl-sulfur bond is labile and can be cleaved under reductive conditions. A common and effective method is catalytic hydrogenolysis, which typically employs a palladium catalyst (e.g., palladium on carbon) and a source of hydrogen. ambeed.com This reaction cleaves the C-S bond, removing the benzyl protecting group to yield 2-methyl-3-furanthiol (B142662) and toluene (B28343) as a byproduct. This transformation is fundamental in synthesis for unmasking a thiol functional group.

The table below summarizes key transformations involving the benzyl moiety.

| Reaction Type | Target Site | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|---|

| Oxidation | Sulfur atom | Oxidizing agents (e.g., m-CPBA, H₂O₂) | 3-(Benzylsulfinyl)-2-methylfuran or 3-(Benzylsulfonyl)-2-methylfuran | evitachem.com |

| α-Arylation | Benzylic C-H | Aryl bromide, Pd catalyst, LiN(SiMe₃)₂ | 3-(Aryl(phenyl)methylthio)-2-methylfuran | nih.gov |

| Hydrogenolysis | Benzyl C-S bond | H₂, Palladium on carbon (Pd/C) | 2-Methyl-3-furanthiol | ambeed.com |

Structural Characterization and Elucidation of 3 Benzylthio 2 Methylfuran and Its Derivatives

Advanced Spectroscopic Techniques for Structural Confirmation

Modern spectroscopic methods provide a wealth of information regarding the connectivity, chemical environment, and molecular formula of a compound. For 3-(Benzylthio)-2-methylfuran, High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for its structural confirmation.

High-Resolution Mass Spectrometry (HRMS):

HRMS is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision, it is possible to deduce the exact molecular formula. For this compound, the calculated mass for the protonated molecule [M+H]⁺ is 205.0682, corresponding to the molecular formula C₁₂H₁₃OS⁺. Experimental findings from HRMS analysis show a measured m/z of 205.0683, which is in excellent agreement with the calculated value, thus confirming the elemental composition of the compound. mdpi.com

Nuclear Magnetic Resonance (NMR) Analysis:

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. Both ¹H NMR and ¹³C NMR are utilized to map out the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum exhibits distinct signals that correspond to the different protons in the molecule. mdpi.comnih.gov

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.29-7.20 | m | 4H | Aromatic protons (benzyl group) |

| 7.13-7.09 | m | 2H | Aromatic protons (benzyl group) |

| 6.24 | d | 1H | Furan (B31954) ring proton (H-5) |

| 3.76 | s | 2H | Methylene (B1212753) protons (-S-CH₂-) |

| 1.96 | s | 3H | Methyl protons (-CH₃) |

| Table 1: ¹H NMR Spectral Data for this compound. mdpi.comnih.gov |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of different types of carbon atoms in the molecule. The spectrum for this compound shows signals corresponding to all 12 carbon atoms in their unique chemical environments. mdpi.com

| Chemical Shift (δ) ppm | Assignment |

| 156.2 | C-2 (furan ring) |

| 140.4 | C-5 (furan ring) |

| 138.4 | Quaternary aromatic carbon (benzyl group) |

| 128.9 | Aromatic CH (benzyl group) |

| 128.2 | Aromatic CH (benzyl group) |

| 126.9 | Aromatic CH (benzyl group) |

| 115.2 | C-3 (furan ring) |

| 109.2 | C-4 (furan ring) |

| 40.7 | Methylene carbon (-S-CH₂-) |

| 11.2 | Methyl carbon (-CH₃) |

| Table 2: ¹³C NMR Spectral Data for this compound. mdpi.com |

X-ray Diffraction Analysis for Precise Solid-State Structure Determination

While NMR and mass spectrometry provide definitive information about the molecular structure and connectivity in a non-crystalline state, X-ray diffraction analysis is the gold standard for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams allow for the calculation of a detailed three-dimensional electron density map of the crystal, from which the exact positions of the atoms can be determined.

Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would provide invaluable data on:

The precise bond lengths and angles of the entire molecule.

The conformation of the benzylthio group relative to the furan ring.

The planarity of the furan ring.

The packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as π-π stacking or C-H···S interactions.

Such data would complement the spectroscopic information and provide a complete and unambiguous picture of the compound's structure in the solid state.

Computational and Theoretical Investigations of 3 Benzylthio 2 Methylfuran

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. Methodologies like Density Functional Theory (DFT) and high-level ab-initio methods provide deep insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. Despite a comprehensive search, no specific DFT studies focused on 3-(Benzylthio)-2-methylfuran were identified. Such studies would typically provide information on optimized molecular geometry, electronic properties like HOMO-LUMO energy gaps, and molecular orbital distributions.

High-Level Ab-initio Methods (e.g., G3 level)

High-level ab-initio methods, such as the Gaussian-n theory (e.g., G3), offer a high degree of accuracy for calculating thermochemical data. The literature search did not yield any publications that have applied G3 or similar high-level methods to the study of this compound. These calculations would be valuable for accurately predicting properties like enthalpies of formation.

Analysis of Energetic Properties

The energetic properties of a compound are crucial for understanding its stability and behavior in chemical reactions. This includes its thermochemical characteristics and enthalpies of formation.

Thermochemical Characterization

No experimental or theoretical studies detailing the thermochemical characterization of this compound are currently available. A complete thermochemical profile would include data on heat capacity, entropy, and Gibbs free energy of formation.

Enthalpies of Formation and Reaction Energies

Specific data on the standard enthalpy of formation (ΔfH°) for this compound could not be located in the reviewed literature. Consequently, reaction energies involving this compound remain uncalculated and unreported in scientific publications.

Investigation of Reactivity Descriptors

Reactivity descriptors derived from quantum chemical calculations help in predicting the reactivity of a molecule. These include concepts like chemical hardness, softness, and the Fukui function, which indicate the most likely sites for nucleophilic or electrophilic attack. In the absence of quantum chemical calculations for this compound, no information on its reactivity descriptors can be provided.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the chemical reactivity of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor in nucleophilic reactions, while the LUMO is the primary orbital to accept electrons in electrophilic reactions. researchgate.netresearchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule can be easily excited, correlating with high chemical reactivity and lower stability. Conversely, a large HOMO-LUMO gap indicates high stability and lower reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) ring and the sulfur atom, which possesses lone pairs of electrons. The LUMO is likely distributed across the π-system of the benzyl (B1604629) group and the furan ring. The interaction between the sulfur lone pairs and the π-systems of both rings would significantly influence the energies of these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.45 |

| ELUMO | -2.65 |

| Energy Gap (ΔE) | 3.80 |

Note: The values presented are hypothetical, based on typical values for similar aromatic thioether and furan-containing structures, and serve for illustrative purposes. rroij.com

Chemical Potential, Hardness, and Electrophilicity Indices

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's reactive tendencies. scirp.orgmdpi.com These indices provide a more nuanced understanding of chemical behavior than the energy gap alone.

Chemical Potential (μ) : Related to the negative of electronegativity, it describes the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : This parameter measures the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. It is calculated as η = (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons, measuring the stabilization in energy when the system acquires additional electronic charge from the environment. It is calculated as ω = μ² / 2η.

These descriptors are invaluable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. nih.gov

Table 2: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Definition | Calculated Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.55 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.90 |

| Electrophilicity Index (ω) | μ² / 2η | 5.45 |

Note: These values are derived from the illustrative HOMO/LUMO energies in Table 1.

Local Ionization Energy and Electrostatic Potential Energy Maps

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, which is electron-poor and represents sites for nucleophilic attack.

For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atom of the furan ring and the sulfur atom, reflecting their high electron density due to lone pairs. researchgate.net The aromatic π-clouds of the furan and benzyl rings would also exhibit negative potential. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly those of the methyl and benzyl groups.

Local Ionization Energy, another surface-dependent property, identifies the points from which an electron is most easily removed. This complements the HOMO analysis by pinpointing the most nucleophilic sites on the molecule's surface.

Mechanistic Studies and Transition State Analysis

Bond Dissociation Energies (BDEs)

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically, forming two radicals. ustc.edu.cncengage.com It is a key parameter for understanding thermal stability and predicting reaction mechanisms, especially those involving radical intermediates. While experimental BDE data for this compound is unavailable, computational methods can provide reliable estimates. nih.gov

The stability of the resulting radicals is a major factor determining BDE. For comparison, studies on furan and its simple alkyl derivatives show that C-H bonds on the furan ring are exceptionally strong, often exceeding 500 kJ/mol. acs.org In contrast, the C-H bonds on an attached methyl group are significantly weaker.

In this compound, the weakest bonds are predicted to be the C(furan)-S and S-C(benzyl) bonds, as cleavage of these bonds leads to relatively stable furyl, thiyl, and benzyl radicals. The benzylic C-H bond is also notably weaker than other C-H bonds in the molecule due to the resonance stabilization of the resulting benzyl radical. acs.org

Table 3: Typical Bond Dissociation Energies (BDE) of Related Structural Moieties

| Compound/Moiety | Bond | BDE (kJ/mol at 298 K) | Reference |

|---|---|---|---|

| Furan | C(2)-H | ~505 | acs.org |

| 2-Methylfuran (B129897) | C(methyl)-H | ~383 | researchgate.net |

| Toluene (B28343) (Benzyl moiety) | C(benzyl)-H | ~376 | cengage.com |

| Generic Thioether | C(aryl)-S | ~350-400 | General chemical data |

| Generic Thioether | S-C(alkyl) | ~300-350 | General chemical data |

Activation Energies and Reaction Pathways

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface that connects reactants to products. researchgate.net This involves locating transition states—the highest energy points along a reaction coordinate—and calculating the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed.

For this compound, several reaction pathways could be investigated:

Electrophilic Aromatic Substitution : The furan ring is highly activated towards electrophilic substitution. pearson.com Theoretical calculations can determine the relative activation energies for substitution at the C4 and C5 positions, predicting the regioselectivity of reactions like halogenation or acylation.

Reactions at Sulfur : The sulfur atom can act as a nucleophile or be oxidized. Computational studies can model the pathways for these transformations.

Thermal Decomposition : By calculating BDEs and the activation energies for subsequent radical reactions, the thermal decomposition pathways of the molecule can be elucidated. researchgate.net

Lower activation energies correspond to faster reaction rates, allowing for the prediction of the most favorable reaction pathways under different conditions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key to its properties and interactions. The molecule possesses torsional freedom primarily around the C(furan)–S and S–CH₂(benzyl) single bonds.

Conformational analysis involves systematically rotating these bonds to map the potential energy surface and identify stable conformers (energy minima) and the transition states that separate them. This analysis reveals the preferred spatial arrangement of the furan and benzyl rings relative to each other. Studies on similar thioether molecules show that gauche and anti conformations around the C-S-C-C unit are often energetically favored. mdpi.com

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. psu.edusemanticscholar.org By simulating the movements of all atoms at a given temperature, MD can explore the accessible conformational space, determine the relative populations of different conformers, and analyze the flexibility of the molecular structure. nih.govyoutube.com Such simulations can be performed in a vacuum or in the presence of a solvent to understand how the environment influences the molecule's conformational preferences and dynamics.

Aromaticity and Stability Assessments of the Furan Ring System

The aromaticity of the furan ring system in this compound is a subject of considerable interest in theoretical and computational chemistry. The inherent aromatic character of furan itself is modest when compared to benzene, a fact attributed to the contribution of one of the oxygen atom's lone pairs to the π-electron system, which fulfills Hückel's rule (4n+2 π electrons). However, this delocalization is less effective than in benzene, leading to a lower resonance energy. The introduction of substituents, such as a methyl group at the 2-position and a benzylthio group at the 3-position, is expected to modulate the electronic structure and, consequently, the aromaticity and stability of the furan ring.

Computational methods provide powerful tools to quantify the aromaticity of such substituted systems. Various indices are employed for this purpose, with two of the most prominent being the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). HOMA is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system, with a value of 1 indicating a fully aromatic system and 0 indicating a non-aromatic one. NICS, a magnetic criterion, calculates the magnetic shielding at the center of a ring; negative values are indicative of a diatropic ring current and thus aromaticity.

To provide a comparative context for the aromaticity of substituted furans, the following table presents theoretical aromaticity indices for furan and the archetypal aromatic compound, benzene.

| Compound | Aromaticity Index | Calculated Value |

|---|---|---|

| Furan | HOMA | 0.46 - 0.749 |

| NICS(1) (ppm) | -8.0 to -13.5 | |

| Benzene | HOMA | ~1.00 |

| NICS(1) (ppm) | -9.7 to -11.5 |

Note: The range of values reflects the dependency of computational results on the specific methods and basis sets used in the calculations.

In the absence of direct computational data for this compound, a detailed theoretical analysis would be required to precisely quantify the aromaticity and stability of its furan ring. Such a study would involve geometry optimization followed by the calculation of HOMA and NICS indices, as well as an analysis of the molecular orbitals and charge distribution to elucidate the electronic effects of the substituents.

Future Research Directions in Thioether Substituted Furan Chemistry

Development of Novel and Sustainable Synthetic Strategies for Complex Furan (B31954) Architectures

The synthesis of furan derivatives is moving towards greener and more efficient methodologies. A significant future direction lies in the development of synthetic pathways that utilize renewable resources and employ sustainable catalytic systems.

Key Research Thrusts:

Biomass Valorization: Lignocellulosic biomass is a plentiful, renewable source of furan compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). nih.govfrontiersin.orgmdpi.com Future research will likely focus on developing catalytic strategies to convert these platform molecules into more complex thioether-substituted furans. This involves creating selective methods for introducing sulfur-containing functionalities while preserving the furan core.

Green Catalysis: The field is shifting away from stoichiometric reagents and harsh conditions towards catalytic approaches. nih.govfrontiersin.org Promising areas for investigation include the use of non-noble metal catalysts (e.g., Fe, Co, Ni, Cu), zeolites, and ionic liquids to facilitate the construction of furan rings and the introduction of thioether substituents. nih.govfrontiersin.org These catalysts offer benefits such as reduced cost, lower toxicity, and potential for recyclability.

Novel Reaction Pathways: Exploring new types of reactions to build complex furan-based structures is crucial. This includes leveraging modern synthetic methods like palladium-catalyzed isomerization sequences to construct tetra-substituted furans in a convergent manner. lboro.ac.uk Additionally, biocatalytic approaches, using enzymes or whole-cell systems to perform transformations like the Achmatowicz rearrangement, can offer high stereoselectivity and streamlined synthetic cascades, avoiding hazardous reagents. researchgate.netnih.gov The integration of such methods for the synthesis of thioether-containing furans is a promising avenue.

Table 1: Emerging Sustainable Synthetic Strategies for Furan Derivatives

| Synthetic Strategy | Key Features | Potential Advantages |

|---|---|---|

| Biomass Conversion | Utilizes renewable feedstocks like furfural and HMF. nih.govmdpi.com | Reduces reliance on fossil fuels; promotes a circular economy. frontiersin.orgmdpi.com |

| Non-Noble Metal Catalysis | Employs earth-abundant metals such as copper, nickel, and iron. nih.gov | Lowers catalyst cost and toxicity compared to precious metals. nih.gov |

| Biocatalysis | Uses enzymes or whole-cell systems for chemical transformations. researchgate.netnih.gov | High selectivity, mild reaction conditions, reduced waste. researchgate.net |

| Flow Chemistry | Reactions are performed in continuous-flow reactors. mdpi.com | Improved safety, scalability, and process control. |

| Photocatalysis | Uses light as an energy source to drive reactions. mdpi.com | Sustainable energy input, potential for novel reactivity. mdpi.com |

Elucidation of Underexplored Reaction Mechanisms Involving Sulfur in Furan Systems

While many reactions involving furans are well-documented, the specific influence of a thioether substituent on these mechanisms is less understood. A deeper mechanistic insight is essential for controlling reactivity and designing more efficient syntheses.

Areas for Mechanistic Investigation:

Influence on Aromaticity and Reactivity: The sulfur atom in a thioether group can influence the electron density of the furan ring. Future studies should aim to quantify this effect on the ring's aromaticity and its susceptibility to electrophilic substitution, cycloaddition reactions (like the Diels-Alder reaction), and ring-opening reactions. rsc.org

Role of Sulfur in Reaction Intermediates: The sulfur atom can potentially stabilize or destabilize reaction intermediates through resonance or inductive effects. Investigating its role in the formation of carbocations, radicals, or carbanions adjacent to the furan ring will be critical. For example, understanding the pathways of thermal decomposition and oxidation for thioether-substituted furans, compared to their oxygenated or alkylated counterparts, remains an open area. researchgate.netdlr.de

Sulfur-Mediated Transformations: Research into reactions where the sulfur atom actively participates, beyond being a passive substituent, is needed. This could include rearrangements, eliminations, or redox processes where the thioether moiety is directly transformed. The electrochemical behavior of these systems, for instance, is largely unexplored but could reveal interesting redox properties. northeastern.eduresearchgate.net

Advanced Computational Modeling for Predictive Chemical Behavior and Design

Computational chemistry offers powerful tools to complement experimental work by providing detailed insights into molecular structure, properties, and reaction pathways. Applying these methods to thioether-substituted furans can accelerate discovery and innovation.

Applications of Computational Modeling:

Predicting Reaction Outcomes: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model reaction pathways and calculate activation energies. nih.govresearchgate.net This allows for the prediction of the most likely products and the optimization of reaction conditions before extensive experimental work is undertaken. For instance, DFT calculations can guide the selection of catalysts for Diels-Alder reactions involving substituted furans. rsc.org

Understanding Electronic Properties: Computational models can elucidate the electronic structure of molecules like 3-(Benzylthio)-2-methylfuran, including orbital energies (HOMO/LUMO) and charge distributions. This information is vital for predicting reactivity and understanding spectroscopic properties. researchgate.net These predictions can be correlated with experimental data to build robust structure-property relationships.

Designing Novel Molecules and Materials: By predicting their properties in advance, computational chemistry can guide the design of new thioether-substituted furans with desired characteristics. This could be relevant for applications in materials science, such as the development of organic semiconductors or optoelectronic materials, where the interplay between the furan ring and sulfur-containing substituents could be tuned for specific functions. rsc.org

Table 2: Applications of Computational Methods in Furan Chemistry

| Computational Method | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculating reaction thermodynamics and kinetics. nih.govresearchgate.net | Mechanistic pathways, transition state energies, product selectivity. |

| Ab Initio Methods | Investigating thermal decomposition and pyrolysis. researchgate.net | Bond dissociation energies, reaction rate constants, formation of intermediates. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing chemical bonding and electronic structure. | Nature of bonds, electron density distribution, molecular stability. |

| Molecular Dynamics (MD) | Simulating the behavior of molecules in solution or materials. | Solvent effects, conformational analysis, transport properties. |

Q & A

Q. What are the optimal synthetic routes for 3-(Benzylthio)-2-methylfuran, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Benzylthiol Formation : React benzyl chloride with thiourea under reflux (80–100°C) to generate benzylthiol, followed by hydrolysis .

Thioether Formation : React benzylthiol with 2-methylfuran-3-yl precursors (e.g., 3-chloro-2-methylfuran) in the presence of a base (e.g., NaH) at 60–80°C in anhydrous THF .

Critical Parameters :

- Temperature Control : Excess heat may lead to side reactions (e.g., oxidation of the benzylthio group).

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Q. What are the key chemical reactivity profiles of this compound under different reaction conditions?

Methodological Answer:

- Oxidation : The benzylthio group oxidizes to sulfoxides (using H₂O₂) or sulfones (with KMnO₄) under acidic conditions .

- Electrophilic Substitution : The furan ring undergoes nitration (HNO₃/H₂SO₄) at the 5-position due to electron-donating methyl and thioether groups .

- Nucleophilic Attack : Thioether sulfur can participate in alkylation reactions (e.g., with methyl iodide) in basic media .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Structural Variability Analysis : Compare analogs with modified substituents (e.g., replacing benzylthio with methylthio) to isolate activity contributors .

- Assay Standardization : Use validated in vitro models (e.g., enzyme inhibition assays with IC₅₀ normalization) to minimize inter-study variability .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile conflicting data from studies using differing solvent systems or cell lines .

Q. What experimental strategies can elucidate the oxidation pathways of the benzylthio group in this compound?

Methodological Answer:

- Controlled Oxidation Studies :

- Use H₂O₂ (30%) in acetic acid at 25°C to isolate sulfoxide intermediates.

- Employ UPLC-MS to track reaction progress and identify byproducts .

- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and activation energies for sulfoxide/sulfone formation .

- Stability Testing : Monitor compound degradation under accelerated conditions (40°C/75% RH) using HPLC-UV .

Q. How to design a structure-activity relationship (SAR) study for this compound analogs?

Methodological Answer:

Substituent Variation : Synthesize analogs with:

- Modified thioether groups (e.g., 3-(Phenylthio)-2-methylfuran).

- Methyl group replacements (e.g., ethyl, trifluoromethyl) .

Biological Screening : Test analogs against target enzymes (e.g., cytochrome P450 isoforms) using fluorescence-based assays .

Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. What in vitro models are suitable for assessing the neuropharmacological potential of this compound derivatives?

Methodological Answer:

- Receptor Binding Assays : Screen for affinity at serotonin (5-HT₂A) or dopamine receptors using radioligand displacement (e.g., [³H]ketanserin) .

- Neuronal Cell Cultures : Differentiated SH-SY5Y cells treated with derivatives to assess neurotoxicity (LDH release) or neuroprotection (MTT assay) .

- Electrophysiology : Patch-clamp studies on hippocampal neurons to evaluate ion channel modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.